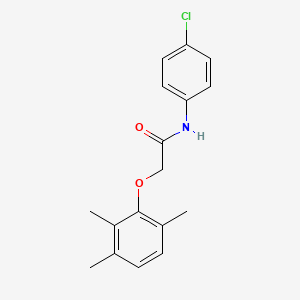
N-(4-chlorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions with specific conditions to achieve the desired product. For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide, a compound with a similar structure, is synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine using DMF as a solvent and potassium carbonate as a catalyst. The reaction is further processed with sulfuryl chloride under controlled conditions to achieve a yield of approximately 80% (Gao Yonghong, 2009).
Molecular Structure Analysis
The molecular structure of compounds in this category often involves complex interactions and orientations. For example, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide shows a specific orientation of the chlorophenyl ring with respect to the thiazole ring, indicating the intricate spatial arrangement typical for these molecules (K. Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-(4-chlorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide and similar compounds are characterized by their reactivity with various chemicals under different conditions. The formation of N-(2,3-Dichlorophenyl)-2,2,2-trimethylacetamide, for example, showcases the typical reactions these compounds undergo, including interactions that lead to specific conformational structures (B. Gowda, S. Foro, H. Fuess, 2007).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. The crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, for instance, reveals intermolecular hydrogen bonding and C—H⋯O interactions, contributing to its stability and solvatochromic effects in various solvents (P. Jansukra et al., 2021).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-4-5-12(2)17(13(11)3)21-10-16(20)19-15-8-6-14(18)7-9-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKNLEGGSYWNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-2-(3-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5638621.png)
![ethyl 2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5638640.png)
![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-propyl-3-pyrrolidinyl}-2-methoxy-2-methylpropanamide dihydrochloride](/img/structure/B5638653.png)

![2-[({1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5638667.png)
![3-(4-bromophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5638680.png)
![5-[2-(3-cyclopropyl-1-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-tetrazole](/img/structure/B5638685.png)
![1-(2-thienylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5638691.png)
![4-ethyl-3-phenyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B5638699.png)

![(1S*,5R*)-3-benzoyl-6-[(4-methylpyrimidin-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5638712.png)
![N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5638725.png)
![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5638739.png)